Ethanone, 2,2-dihydroxy-1-(4-((3-methylbutyl)thio)phenyl)-
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Overview
Description
Ethanone, 2,2-dihydroxy-1-(4-((3-methylbutyl)thio)phenyl)- is an organic compound with the molecular formula C13H18O3S . This compound is characterized by the presence of a phenyl ring substituted with a 3-methylbutylthio group and two hydroxyl groups, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 2,2-dihydroxy-1-(4-((3-methylbutyl)thio)phenyl)- typically involves the reaction of 4-(3-methylbutylthio)phenol with suitable reagents to introduce the ethanone and hydroxyl groups. Common synthetic routes include:
Friedel-Crafts Acylation: This method involves the acylation of 4-(3-methylbutylthio)phenol using acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Ethanone, 2,2-dihydroxy-1-(4-((3-methylbutyl)thio)phenyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones using oxidizing agents like chromium trioxide or potassium dichromate.
Reduction: The carbonyl group in ethanone can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidizing Agents: Chromium trioxide, potassium dichromate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nitric acid, halogens (chlorine, bromine).
Major Products
Oxidation: Quinones.
Reduction: Alcohols.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Ethanone, 2,2-dihydroxy-1-(4-((3-methylbutyl)thio)phenyl)- has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethanone, 2,2-dihydroxy-1-(4-((3-methylbutyl)thio)phenyl)- involves its interaction with molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and redox reactions, while the phenyl ring can engage in π-π interactions with other aromatic systems. These interactions contribute to the compound’s biological and chemical activities.
Comparison with Similar Compounds
Similar Compounds
- Ethanone, 1-(2,4-dihydroxyphenyl)- : This compound has a similar structure but lacks the 3-methylbutylthio group, making it less hydrophobic.
- Ethanone, 1-(2-hydroxy-4-methoxyphenyl)- : This compound contains a methoxy group instead of a hydroxyl group, altering its reactivity and solubility.
Uniqueness
Ethanone, 2,2-dihydroxy-1-(4-((3-methylbutyl)thio)phenyl)- is unique due to the presence of the 3-methylbutylthio group, which imparts distinct hydrophobic properties and influences its reactivity and interactions in various chemical and biological systems.
Properties
CAS No. |
53066-78-7 |
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Molecular Formula |
C13H18O3S |
Molecular Weight |
254.35 g/mol |
IUPAC Name |
2,2-dihydroxy-1-[4-(3-methylbutylsulfanyl)phenyl]ethanone |
InChI |
InChI=1S/C13H18O3S/c1-9(2)7-8-17-11-5-3-10(4-6-11)12(14)13(15)16/h3-6,9,13,15-16H,7-8H2,1-2H3 |
InChI Key |
NJSYWZXMXREHIJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCSC1=CC=C(C=C1)C(=O)C(O)O |
Origin of Product |
United States |
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